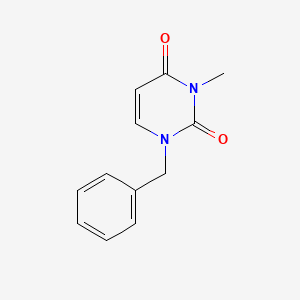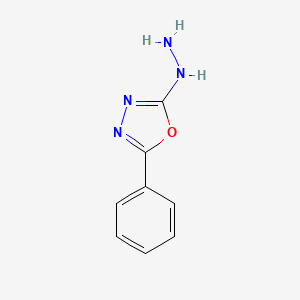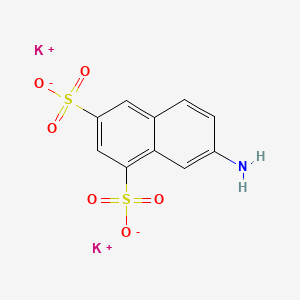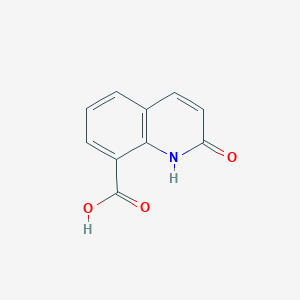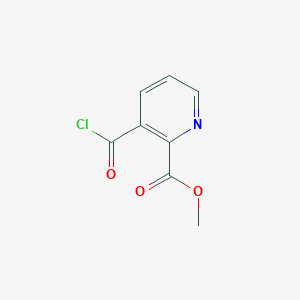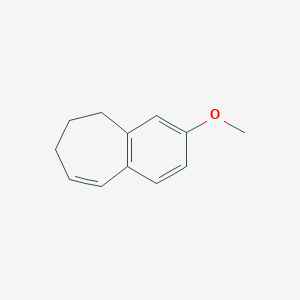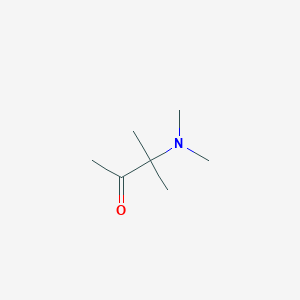
2-Butanone, 3-(dimethylamino)-3-methyl-(9CI)
Vue d'ensemble
Description
2-Butanone, 3-(dimethylamino)-3-methyl-(9CI), commonly known as DMAM or 3,3-Dimethylamino-2-butanone, is a chemical compound used in scientific research. It is a ketone with a dimethylamino group attached to the beta-carbon. DMAM has been studied for its potential use in organic synthesis, as well as for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of DMAM is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds.
Effets Biochimiques Et Physiologiques
DMAM has been shown to have effects on the central nervous system, including sedative and hypnotic effects. It has also been studied for its potential use in treating certain types of cancer, although more research is needed to fully understand its potential in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMAM in lab experiments is its relatively low cost and availability. However, one limitation is that it can be difficult to handle due to its potential for toxicity and flammability.
Orientations Futures
There are several potential future directions for research involving DMAM. One area of interest is its potential use in the synthesis of new chiral compounds for use in pharmaceuticals and other applications. Additionally, more research is needed to fully understand its potential in treating cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of DMAM and its effects on the central nervous system.
Applications De Recherche Scientifique
DMAM has been studied for its potential use in organic synthesis reactions, particularly in the formation of chiral compounds. It has also been used as a reagent in the synthesis of lactones and lactams.
Propriétés
IUPAC Name |
3-(dimethylamino)-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)8(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMTUVWCHXGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476564 | |
| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-3-methylbutan-2-one | |
CAS RN |
56957-54-1 | |
| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



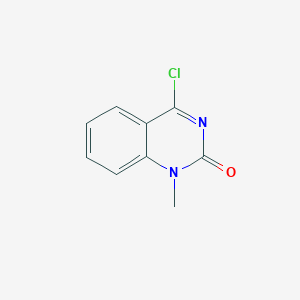

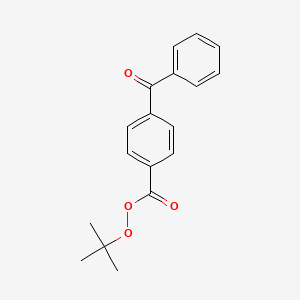
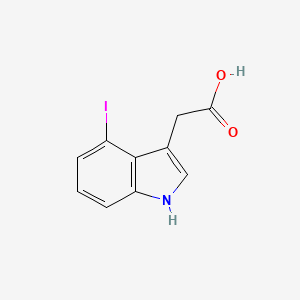
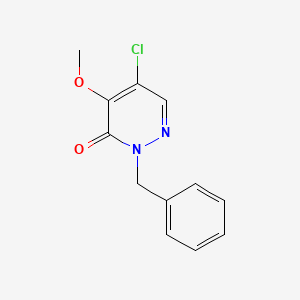
![(6As)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride](/img/structure/B1626570.png)
